AG-L-59687
Overview
Description
AG-L-59687 is a chemical compound known for its significant role in various scientific research fields. It is often used as an inhibitor in biochemical studies and has a molecular formula of C24H34BrN5O7S . This compound is recognized for its high purity and specific targeting capabilities, making it a valuable tool in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG-L-59687 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The exact synthetic route can vary depending on the desired purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
AG-L-59687 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
AG-L-59687 is widely used in scientific research due to its inhibitory properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies involving cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
AG-L-59687 exerts its effects by targeting specific molecular pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. For example, it has been shown to inhibit the transient receptor potential melastatin member 4 (TRPM4) protein, leading to cellular and nuclear swelling, mitochondrial dysfunction, and ATP depletion . This mechanism is particularly relevant in the context of cancer research, where this compound is studied for its potential to induce cell death in cancer cells .
Comparison with Similar Compounds
AG-L-59687 can be compared with other similar compounds such as:
Oxyphenisatin acetate: Known for its anticancer activity and similar inhibitory effects on cellular processes.
Bisacodyl: Another compound with similar mechanisms of action, particularly in inducing cell death in cancer cells
These compounds share similar structural features and mechanisms of action, but this compound is unique in its specific targeting capabilities and high purity, making it a valuable tool in research .
Properties
IUPAC Name |
2-[8-[2-amino-6-[(4-bromothiophen-2-yl)methoxy]purin-9-yl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34BrN5O7S/c25-14-9-15(38-12-14)11-36-22-17-21(28-24(26)29-22)30(13-27-17)7-5-3-1-2-4-6-8-35-23-20(34)19(33)18(32)16(10-31)37-23/h9,12-13,16,18-20,23,31-34H,1-8,10-11H2,(H2,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAZBVOGWRQLMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCOC4C(C(C(C(O4)CO)O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34BrN5O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722563 | |
Record name | 8-{2-Amino-6-[(4-bromothiophen-2-yl)methoxy]-9H-purin-9-yl}octyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793035-88-8 | |
Record name | 8-{2-Amino-6-[(4-bromothiophen-2-yl)methoxy]-9H-purin-9-yl}octyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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